![molecular formula C13H16OSSe B12594862 {[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]selanyl}benzene CAS No. 647010-12-6](/img/structure/B12594862.png)
{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]selanyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]selanyl}benzene is an organic compound that belongs to the class of organoselenium compounds It is characterized by the presence of a selenium atom bonded to a benzene ring, along with ethoxy and methylsulfanyl groups attached to a butadiene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]selanyl}benzene typically involves the following steps:
Formation of the butadiene moiety: This can be achieved through the reaction of ethoxyacetylene with a suitable diene precursor under controlled conditions.
Introduction of the methylsulfanyl group: This step involves the addition of a methylsulfanyl group to the butadiene moiety using a thiol reagent in the presence of a catalyst.
Attachment of the selenium atom:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: {[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]selanyl}benzene can undergo oxidation reactions, leading to the formation of selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives, which may exhibit different chemical properties.
Substitution: It can participate in substitution reactions where the ethoxy or methylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]selanyl}benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organoselenium compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel drugs.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of {[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]selanyl}benzene involves its interaction with molecular targets such as enzymes and cellular receptors. The selenium atom in the compound plays a crucial role in its biological activity, often participating in redox reactions and modulating cellular signaling pathways. The compound’s effects are mediated through its ability to influence oxidative stress, enzyme activity, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]sulfanyl}benzene: Similar structure but with a sulfur atom instead of selenium.
{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]tellanyl}benzene: Similar structure but with a tellurium atom instead of selenium.
Uniqueness
{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]selanyl}benzene is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur and tellurium analogs. The selenium atom enhances the compound’s reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
647010-12-6 |
|---|---|
Molekularformel |
C13H16OSSe |
Molekulargewicht |
299.3 g/mol |
IUPAC-Name |
(4-ethoxy-2-methylsulfanylbuta-1,3-dienyl)selanylbenzene |
InChI |
InChI=1S/C13H16OSSe/c1-3-14-10-9-12(15-2)11-16-13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 |
InChI-Schlüssel |
PCFONIDROONRBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC=CC(=C[Se]C1=CC=CC=C1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



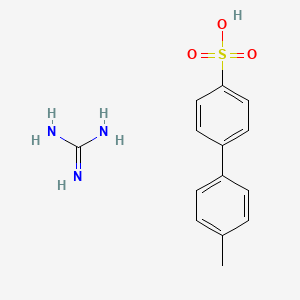
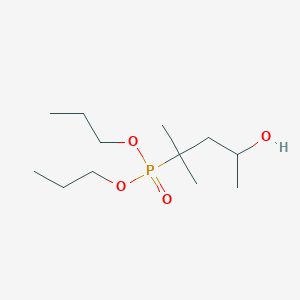
![5-(2-Methylbutan-2-yl)-2-{4-[(prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole](/img/structure/B12594807.png)
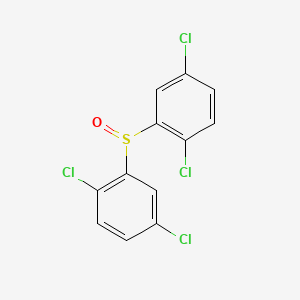

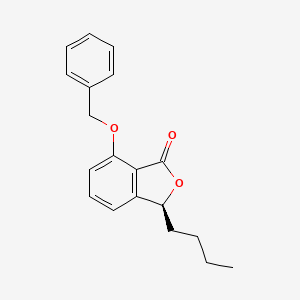
![2-Acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12594827.png)
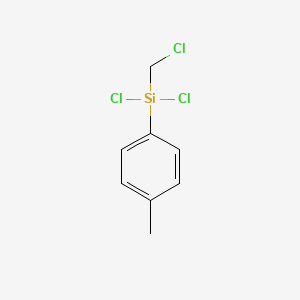
![Dimethyl 4-[(prop-2-en-1-yl)oxy]benzene-1,3-dicarboxylate](/img/structure/B12594841.png)
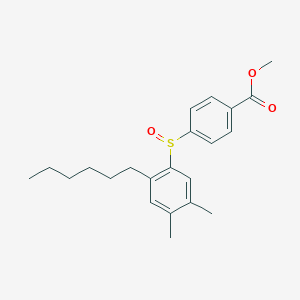
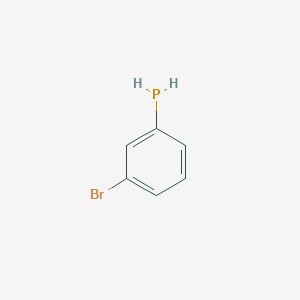
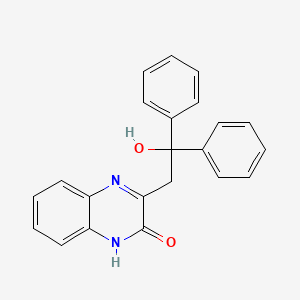
![(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol](/img/structure/B12594868.png)
